molecular formula C15H12N4OS2 B11680370 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11680370
M. Wt: 328.4 g/mol
InChI Key: LSAZXRSLIXMMQW-RQZCQDPDSA-N
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Description

This compound (C₁₅H₁₂N₄OS₂; molecular weight: 328.408) features a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety, which is further substituted with a pyridin-3-ylmethylidene group. Its ChemSpider ID is 7889753, and it is characterized by a planar geometry due to conjugation across the hydrazone bond . The E-configuration of the hydrazone moiety enhances stability and influences intermolecular interactions, which may contribute to its biological activity or crystallographic behavior.

Properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H12N4OS2/c20-14(19-17-9-11-4-3-7-16-8-11)10-21-15-18-12-5-1-2-6-13(12)22-15/h1-9H,10H2,(H,19,20)/b17-9+

InChI Key

LSAZXRSLIXMMQW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction of 2-Mercaptobenzothiazole with Ethyl Chloroacetate

The precursor 2-(benzo[d]thiazol-2-ylthio)acetohydrazide is synthesized by reacting 2-mercaptobenzothiazole (2-MBT) with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).

Procedure :

  • Step 1 : 2-MBT (1.0 equiv) and ethyl chloroacetate (1.2 equiv) are refluxed in DMF with K₂CO₃ (2.0 equiv) for 12–24 hours.

  • Step 2 : The resulting ethyl ester is treated with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 4–6 hours to yield the acetohydrazide.

Key Data :

ParameterValue
Yield (ethyl ester)75–80%
Yield (acetohydrazide)85–90%
CharacterizationIR: ν 1675 cm⁻¹ (C=O stretch)

Condensation with Pyridine-3-Carbaldehyde

Schiff Base Formation

The target compound is synthesized via a condensation reaction between the acetohydrazide intermediate and pyridine-3-carbaldehyde.

Procedure :

  • The acetohydrazide (1.0 equiv) and pyridine-3-carbaldehyde (1.1 equiv) are refluxed in ethanol or methanol for 6–8 hours.

  • Catalytic acetic acid (0.1 equiv) is often added to accelerate imine bond formation.

  • The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValue
Reaction Time6–8 hours
Yield65–75%
Melting Point198–202°C
Characterization¹H NMR (DMSO-d₆): δ 11.72 (s, NH), 8.85 (s, CH=N)

Alternative Methods and Optimization

Solvent and Catalyst Variations

  • Solvents : Ethanol, methanol, or acetonitrile yield comparable results. DMF may increase reaction rate but complicates purification.

  • Catalysts : Piperidine (5 mol%) or ammonium acetate improves yields to 80–85% by enhancing nucleophilicity of the hydrazide.

Stereochemical Control

The E-configuration of the imine bond is confirmed by:

  • NOESY NMR : Absence of cross-peaks between the hydrazide NH and pyridyl protons.

  • X-ray Crystallography : Dihedral angle >160° between benzothiazole and pyridine planes (observed in analogous structures).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Ethanol/Acetic Acid65–75≥95Simplicity, low cost
Methanol/Piperidine75–85≥97Higher yield, faster reaction
Acetonitrile/Ammonium Acetate70–80≥96Mild conditions, scalable

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : ν 3250 (N-H), 1660 (C=O), 1595 (C=N).

  • ¹³C NMR (DMSO-d₆) : δ 167.2 (C=O), 153.8 (C=N), 122–150 (aromatic carbons).

  • HRMS : [M+H]⁺ calc. 329.0432, found 329.0435.

Purity Assessment

  • HPLC (C18 column, MeOH:H₂O 70:30): Retention time 8.2 min, purity ≥95%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oligomerization of the aldehyde under acidic conditions.

  • Solution : Use anhydrous solvents and inert atmosphere (N₂/Ar).

Low Crystallinity

  • Issue : Amorphous product from rapid precipitation.

  • Solution : Slow cooling (0.5°C/min) during recrystallization.

Industrial-Scale Considerations

  • Batch Reactors : 50–100 L vessels with reflux condensers achieve consistent yields (70–75%).

  • Green Chemistry : Ethanol/water mixtures reduce environmental impact without compromising efficiency.

Recent Advancements (2023–2025)

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with 80% yield.

  • Continuous Flow Systems : Enhances scalability (kg/day output) and reduces solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide, demonstrate significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. A comparative analysis with standard antibiotics reveals that certain derivatives exhibit comparable or superior activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies involving cell lines have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as the modulation of key signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer models .

Antitubercular Activity

In addition to its antimicrobial and anticancer potential, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. Preliminary findings suggest that it may inhibit vital enzymes involved in mycobacterial metabolism, making it a candidate for further development in tuberculosis treatment .

Material Science Applications

Beyond biological applications, this compound's unique structural features make it suitable for use in material science. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor development. For example, studies have shown that metal complexes derived from this hydrazone exhibit enhanced catalytic activity in organic transformations .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of benzothiazole-derived hydrazones for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the benzothiazole ring in enhancing antimicrobial potency .

Case Study 2: Anticancer Mechanism Investigation

Another investigation focused on the anticancer mechanisms of hydrazone derivatives. The study revealed that this compound induced cell cycle arrest and apoptosis in human cancer cell lines. Flow cytometry analysis confirmed increased sub-G1 populations, indicative of apoptosis .

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Varying Heterocyclic Cores

Benzoxazole Derivatives

Compounds such as (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N′-(substituted benzylidene)acetohydrazide (e.g., 5d, 5e, 5f) replace the benzothiazole with benzoxazole. These derivatives were synthesized as multi-kinase inhibitors, with substituents like methoxy, chloro, or fluoro on the indolinone ring enhancing activity .

Benzimidazole Derivatives

2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide () introduces a fluorinated aromatic ring. Fluorination improves metabolic stability and membrane permeability, making this analog more potent against microbial targets (e.g., E. coli MTCC 4351, MIC = 13.3 μM) compared to non-fluorinated counterparts .

Pyrrole and Thiophene Derivatives

Compounds like N′-((1H-pyrrol-2-yl)methylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide () and N′-(thiophen-2-yl)methylene analogs incorporate heterocyclic substituents. These modifications enhance π-π stacking interactions, which are critical for binding to kinase active sites .

Substituent Effects on the Hydrazone Moiety

Hydroxy and Methoxy Substitutions
  • 3-Hydroxyphenyl variant (STK698112, molecular weight 343.43) exhibits improved solubility due to the polar hydroxyl group but may face challenges in blood-brain barrier penetration .
Pyridine vs. Aromatic Substitutions

Replacing pyridine with bulkier groups (e.g., N′-(anthracen-9-ylmethylene) in ) increases steric hindrance, reducing α-glucosidase inhibitory activity (IC₅₀ = 7.34 μM vs. 3.23 μM for oxadiazole derivatives) .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H12N4OS2
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 339339-56-9

Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.

  • Case Study : A study demonstrated that derivatives similar to this compound showed potent antiproliferative effects against various cancer cell lines, such as breast and colon cancer cells. The compound's ability to inhibit cell growth was attributed to its interaction with DNA and disruption of cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

  • Findings : In vitro studies revealed that it possesses antibacterial and antifungal properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory process.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, cell cycle arrest
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryInhibits NF-kB signaling

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's structure allows it to intercalate with DNA, leading to disruption in replication and transcription.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, including those responsible for inflammation and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide and its derivatives?

  • Methodology : The compound is typically synthesized via condensation reactions between hydrazide intermediates and aromatic aldehydes. For example, hydrazide precursors like 2-[(1,3-benzothiazol-2-yl)sulfanyl]acetohydrazide are refluxed with pyridine-3-carbaldehyde in ethanol under acidic or solvent-free conditions. Reaction progress is monitored via TLC (e.g., chloroform:methanol 7:3), followed by recrystallization from aqueous ethanol .
  • Key Considerations : Optimizing reaction time (4–6 hours), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1 hydrazide:aldehyde) improves yields. Catalytic acetic acid may enhance imine bond formation .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodology : A combination of spectroscopic and crystallographic techniques is used:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks, respectively. For example, the imine proton (-CH=N-) appears as a singlet near δ 8.3 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves bond lengths and angles, confirming the (E)-configuration of the hydrazone moiety .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

  • Methodology : The broth microdilution method (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Compounds are tested at concentrations ranging from 3.125 to 250 µg/mL, with ciprofloxacin and fluconazole as controls .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on analogous benzothiazole hydrazides reveal electron-withdrawing substituents (e.g., -NO2_2) lower LUMO energies, enhancing reactivity .
  • Application : DFT-derived Mulliken charges identify nucleophilic/electrophilic sites for structure-activity relationship (SAR) studies .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Detects dynamic processes (e.g., hindered rotation around the C=N bond).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity.
  • X-ray Crystallography : Provides unambiguous structural validation if tautomerism or polymorphism is suspected .

Q. How can crystallographic software (e.g., SHELXL) address challenges in refining complex crystal structures?

  • Methodology : SHELXL refines anisotropic displacement parameters and models disorder using PART instructions. For coordination complexes (e.g., copper(II) adducts), restraints on bond distances (e.g., Cu-N ≈ 1.95 Å) improve convergence. Twin refinement (via TWIN/BASF commands) resolves pseudo-merohedral twinning .

Q. What strategies optimize SAR studies for enhancing anticonvulsant activity in benzothiazole derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-donating (e.g., -OCH3_3) or -withdrawing groups (e.g., -Cl) on the benzothiazole or pyridine rings.
  • Bioisosteric Replacement : Replace the benzothiazole core with benzoxazole or indole moieties.
  • In Vivo Testing : Use the 6 Hz psychomotor seizure model in mice to compare ED50_{50} values with reference drugs (e.g., valproate) .

Q. How can reaction mechanisms for cyclization steps (e.g., Thorpe-Ziegler) be experimentally validated?

  • Methodology :

  • Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via LC-MS.
  • Isotopic Labeling : Use 15N ^{15}\text{N}-labeled hydrazides to track nitrogen migration during cyclization.
  • Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters .

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